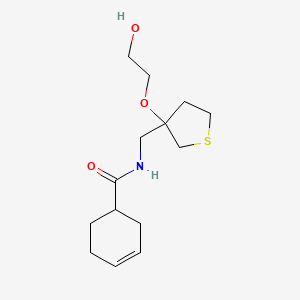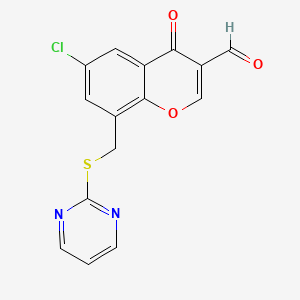
(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroquinolones are a type of antibacterial drug widely used in the treatment of serious bacterial infections . They are known for their broad-spectrum antimicrobial activity . The compound you mentioned is a type of fluoroquinolone, based on its structural features.
Molecular Structure Analysis
Fluoroquinolones typically have a bicyclic structure, with a fluorine atom at the C-6 position and various other substituents . The specific molecular structure of this compound would require more detailed information or computational analysis.Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, but the specific reactions would depend on the exact structure and conditions . Without more specific information, it’s difficult to predict the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Fluoroquinolones, in general, are characterized by their stability, high degree of lipophilicity, and ability to penetrate tissues .Applications De Recherche Scientifique
Novel Fluorophores for Biomedical Analysis
Research on related quinoline derivatives highlights their utility as novel fluorophores. For instance, studies on 6-methoxy-4-quinolone (6-MOQ) reveal its strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. The compound exhibits high stability and a large Stokes' shift, advantageous for fluorescent labeling and sensitive detection in complex biological samples Junzo Hirano et al., 2004.
Anticancer and Antiproliferative Agents
Another area of research focuses on the development of quinoline derivatives as potent inhibitors of tubulin polymerization, showcasing significant antiproliferative activity against various cancer cell lines. Compounds structurally similar to "(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone" have been found to arrest the cell cycle at the G2/M phase, leading to apoptosis, and exhibit remarkable activity against lung and prostate cancer cell lines P. S. Srikanth et al., 2016.
Antibacterial Agents
Quinoline derivatives also demonstrate significant potential as antibacterial agents, with novel tetracyclic quinolone antibacterials showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. The structural modification of these compounds, incorporating morpholino groups, has been linked to improved antibacterial properties, underscoring the importance of chemical innovation in addressing drug-resistant bacterial infections Y. Inoue et al., 1994.
Antiprotozoal Activity
The synthesis and evaluation of metal complexes based on sulfonamides containing 8-aminoquinoline ligands have revealed promising antiprotozoal activity. These complexes exhibit selective inhibition against protozoan pathogens, such as Leishmania braziliensis and Trypanosoma cruzi, highlighting the therapeutic potential of quinoline-based compounds in treating protozoal infections L. E. Silva et al., 2010.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXVMSRBBFYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


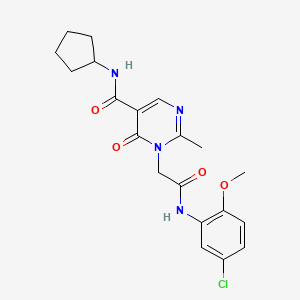
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
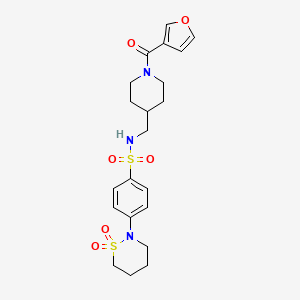

![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)
![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)
![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)
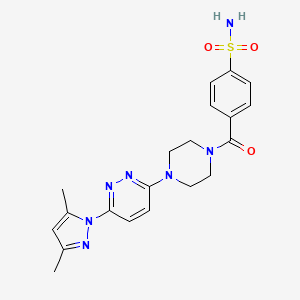
![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)
![4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline](/img/structure/B2895409.png)
